Didesmethylrocaglamide

Vue d'ensemble

Description

Le didésméthylrocaglamide est un dérivé naturel du rocaglamide, appartenant à une classe de phytochimiques anticancéreux connus sous le nom de rocaglamides. Ces composés sont dérivés de plantes du genre Aglaia. Traditionnellement, les rocaglamides ont été utilisés pour leurs propriétés insecticides, mais des recherches récentes se sont concentrées sur leur potentiel en tant qu’agents chimiothérapeutiques pour traiter diverses leucémies, lymphomes et carcinomes .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du didésméthylrocaglamide implique plusieurs étapes, en commençant par l’extraction du rocaglamide à partir d’espèces d’Aglaia. La voie de synthèse comprend généralement des réactions de cyclisation, des processus de réduction et des modifications de groupes fonctionnels pour obtenir la structure souhaitée. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour maximiser le rendement et la pureté .

Méthodes de Production Industrielle : La production industrielle du didésméthylrocaglamide en est encore au stade expérimental. Le procédé implique une extraction à grande échelle à partir de sources végétales, suivie d’une synthèse chimique pour affiner et purifier le composé. Des progrès en matière de méthodes biotechnologiques, telles que la culture cellulaire végétale et le génie génétique, sont explorés pour améliorer l’efficacité de la production .

Analyse Des Réactions Chimiques

Types de Réactions : Le didésméthylrocaglamide subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Réactifs et Conditions Courants :

Oxydation : Permanganate de potassium, peroxyde d’hydrogène.

Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.

Substitution : Halogènes, nucléophiles.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxydés .

4. Applications de la Recherche Scientifique

Le didésméthylrocaglamide a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des rocaglamides.

Biologie : Etudié pour son rôle dans l’inhibition de la synthèse protéique dans les cellules tumorales.

Médecine : Exploré en tant qu’agent chimiothérapeutique potentiel pour traiter divers cancers, notamment les leucémies, les lymphomes et les carcinomes.

Industrie : Applications potentielles dans le développement de produits insecticides

Applications De Recherche Scientifique

Didesmethylrocaglamide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of rocaglamides.

Biology: Investigated for its role in inhibiting protein synthesis in tumor cells.

Medicine: Explored as a potential chemotherapeutic agent for treating various cancers, including leukemias, lymphomas, and carcinomas.

Industry: Potential applications in developing insecticidal products

Mécanisme D'action

L’activité antitumorale du didésméthylrocaglamide est principalement due à l’inhibition de la synthèse protéique dans les cellules tumorales. Cela est réalisé par l’inhibition de la prohibitine 1 et de la prohibitine 2, qui sont nécessaires à la prolifération des cellules cancéreuses. Ces protéines sont impliquées dans la voie de signalisation Ras-médiée CRaf-MEK-ERK responsable de la phosphorylation de l’eIF4E, un facteur clé dans l’initiation de la synthèse protéique. De plus, les rocaglamides peuvent agir directement sur l’eIF4A, un autre facteur d’initiation de la traduction du complexe eIF4F .

Composés Similaires :

Rocaglamide : Le composé parent duquel le didésméthylrocaglamide est dérivé.

Silvestrol : Un autre dérivé du rocaglamide connu pour sa puissante activité anticancéreuse.

Rocaglamide-A : Un composé étroitement apparenté ayant des propriétés anticancéreuses similaires

Unicité : Le didésméthylrocaglamide est unique en raison de sa puissante activité antitumorale et de sa capacité à inhiber la synthèse protéique dans les cellules tumorales. Contrairement à certains autres dérivés du rocaglamide, le didésméthylrocaglamide n’est pas sensible à l’inhibition de la MDR1, ce qui en fait un candidat prometteur pour le développement futur de médicaments .

Comparaison Avec Des Composés Similaires

Rocaglamide: The parent compound from which didesmethylrocaglamide is derived.

Silvestrol: Another rocaglamide derivative known for its potent anti-cancer activity.

Rocaglamide-A: A closely related compound with similar anti-cancer properties

Uniqueness: this compound is unique due to its potent anti-tumor activity and its ability to inhibit protein synthesis in tumor cells. Unlike some other rocaglamide derivatives, this compound is not sensitive to MDR1 inhibition, making it a promising candidate for further drug development .

Propriétés

IUPAC Name |

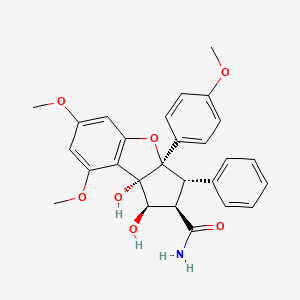

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7/c1-32-17-11-9-16(10-12-17)27-22(15-7-5-4-6-8-15)21(25(28)30)24(29)26(27,31)23-19(34-3)13-18(33-2)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3,(H2,28,30)/t21-,22-,24-,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNPQEWLGQURNX-PXIJUOARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Little research has been conducted specifically regarding didesmethylrocaglamide, but its mechanism of action is likely to be congruent with the rest of the rocaglamide class. Didesmethylrocaglamide’s anti-tumor activity, similar to other rocaglamide derivatives, is driven primarily via inhibition of protein synthesis in tumor cells. Inhibition of protein synthesis is accomplished via inhibition of prohibitin 1 (PHB1) and prohibitin 2 (PHB2) - these proteins are necessary in the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis. There is also some evidence that rocaglamides can act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis. Inhibition of protein synthesis has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A. Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth. In addition to inhibiting its synthesis via the mechanism described above, rocaglamides promote degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway. This pathway is normally activated in response to DNA damage and serves to reduce the expression of proteins responsible for cell cycle progression, thereby inhibiting proliferation of damaged (i.e. tumour) cells. Inhibition of protein synthesis also appears to prevent the actions of the transcription factor heat shock factor 1 (HSF1), leading to an increased expression of thioredoxin-interacting protein (TXNIP) which is negatively regulated by HSF1. TXNIP is a negative regulator of cell glucose uptake, and its increased expression blocks glucose uptake and consequently impairs the proliferation of malignant cells. Rocaglamides also appear to induce apoptosis in tumor cells via activation of the pro-apoptotic proteins p38 and JNK and inhibition of the anti-apoptotic Mcl-1 protein. Similarly, they have been studied as an adjuvant in TRAIL-resistant cancers due to their ability to inhibit the synthesis of c-FLIP and IAP/XIAP - these anti-apoptotic proteins can become elevated in certain cancers, preventing the induction of apoptosis and resulting in resistance to TRAIL-based therapies. | |

| Record name | Didesmethylrocaglamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

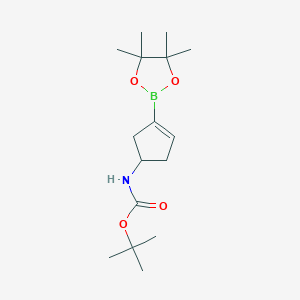

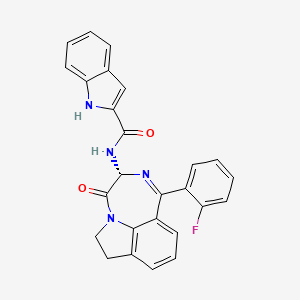

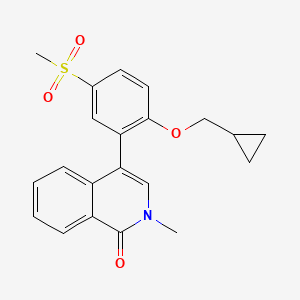

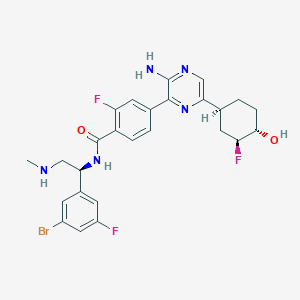

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)

![2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole](/img/structure/B3182015.png)